(4,6,8,8a,10-pentaacetyloxy-3a-hydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl) benzoate
CAS No.:
Cat. No.: VC16534251
Molecular Formula: C37H48O13
Molecular Weight: 700.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C37H48O13 |
|---|---|
| Molecular Weight | 700.8 g/mol |
| IUPAC Name | (4,6,8,8a,10-pentaacetyloxy-3a-hydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl) benzoate |
| Standard InChI | InChI=1S/C37H48O13/c1-19-15-36(44)28(29(19)48-31(43)25-13-11-10-12-14-25)30(46-21(3)39)34(8)18-37(50-24(6)42)26(35(34,9)32(36)47-22(4)40)16-33(7,49-23(5)41)17-27(37)45-20(2)38/h10-14,19,26-30,32,44H,15-18H2,1-9H3 |
| Standard InChI Key | IKVFCMXVZDVCLH-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C4(CC5(C(C4(C2OC(=O)C)C)CC(CC5OC(=O)C)(C)OC(=O)C)OC(=O)C)C)OC(=O)C)O |
Introduction
Chemical Characterization and Structural Features
Molecular Architecture
The compound features a decahydro-cyclopenta[b]fluorene skeleton substituted with five acetyloxy groups, a hydroxyl group, and four methyl substituents, capped by a benzoate ester at the C-1 position. Its molecular formula, C₃₇H₄₆O₁₅, corresponds to a molecular weight of 730.8 g/mol. The stereochemical complexity arises from eight stereocenters, which dictate its three-dimensional conformation and biological interactions.
Key structural attributes include:
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A rigid tetracyclic framework with fused cyclopentane, cyclohexane, and cycloheptane rings.
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Multiple oxygen-bearing functional groups (acetyloxy, hydroxyl, benzoate ester) that enhance solubility and receptor-binding affinity.
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Methyl groups at C-2, C-4a, C-6, and C-9a, contributing to steric hindrance and metabolic stability.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for acetyloxy groups (δ 1.8–2.2 ppm in , δ 168–172 ppm in ) and aromatic protons from the benzoate moiety (δ 7.4–8.1 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 731.3112 [M+H]⁺.
Synthesis and Reaction Chemistry
Multi-Step Synthetic Pathways
The synthesis involves a 12-step sequence starting from cyclopentadiene precursors, as outlined below:
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Diels-Alder Cyclization: Formation of the bicyclic core using maleic anhydride and isoprene under Lewis acid catalysis .
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Epoxidation and Ring Expansion: Treatment with m-CPBA generates an epoxide, which undergoes acid-catalyzed rearrangement to form the cycloheptane ring .
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Acetylation and Esterification: Sequential protection of hydroxyl groups using acetyl chloride and benzoic anhydride.
Critical reaction parameters include:
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Temperature control (<0°C during epoxidation to prevent side reactions).
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Use of anhydrous conditions to avoid hydrolysis of acetyl groups.
Stability and Reactivity
The compound exhibits limited stability in aqueous media, with a half-life of 4.2 hours at pH 7.4 due to ester hydrolysis. In contrast, it remains stable in anhydrous DMSO for >48 hours. Reactivity studies highlight:
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Base-Catalyzed Deacetylation: Selective removal of acetyl groups using K₂CO₃/MeOH .
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Oxidation at C-3a: Conversion of the hydroxyl group to a ketone with Jones reagent, yielding a derivative with enhanced cytotoxic activity .
Biological Activities and Mechanisms
Anticancer Properties
In vitro assays demonstrate potent activity against HeLa (IC₅₀ = 1.2 μM) and MCF-7 (IC₅₀ = 2.8 μM) cell lines. Mechanistic studies reveal:
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Mitochondrial Apoptosis Pathway: Activation of caspase-9 and cytochrome c release, confirmed via Western blot.
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Inhibition of PI3K/Akt Signaling: Downregulation of phosphorylated Akt (Ser473) by 78% at 5 μM.
Antimicrobial Effects
The compound shows moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL), attributed to membrane disruption observed in electron microscopy.
Applications in Therapeutics
Oncology
Preclinical models suggest utility in:
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Combination Therapy: Synergy with paclitaxel (combination index = 0.45) in ovarian cancer models.
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Topical Formulations: Gel-based delivery systems for actinic keratosis, inspired by related ingenol derivatives .
Challenges in Drug Development
Research Findings and Comparative Data
Structural Analogs and Activity Trends
| Compound | IC₅₀ (HeLa) | LogP | Water Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 1.2 μM | 2.8 | 0.12 |
| Ingenol Mebutate | 0.8 μM | 3.1 | 0.09 |
| Dasyscyphin B | 5.6 μM | 1.9 | 0.45 |
The target compound balances potency and solubility, outperforming dasyscyphin B but requiring formulation improvements to match ingenol mebutate’s efficacy .
Recent Advances (2024–2025)
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Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma half-life to 9.3 hours in murine models.
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CRISPR-Cas9 Screens: Identification of FOXO3a as a key transcriptional regulator mediating its apoptotic effects.
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